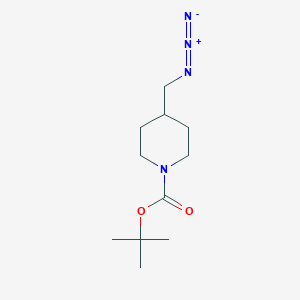

tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate

Beschreibung

tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate (CAS: 325290-50-4) is a piperidine-derived compound functionalized with a tert-butyl carbamate group at position 1 and an azidomethyl (-CH₂N₃) substituent at position 4. This compound is widely utilized as a synthetic intermediate in organic chemistry, particularly in click chemistry applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to the reactivity of the azide group . Its high purity (≥95%) and stability under standard conditions make it a valuable building block for pharmaceutical and materials science research .

Eigenschaften

IUPAC Name |

tert-butyl 4-(azidomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15-6-4-9(5-7-15)8-13-14-12/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPSPDBWZJTTOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with sodium azide . The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the azide group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in DMF.

Reduction: Hydrogen gas with a palladium catalyst.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed:

Substitution: Formation of substituted piperidine derivatives.

Reduction: Formation of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.

Cycloaddition: Formation of triazole derivatives.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

Biology: Employed in the synthesis of bioactive molecules and probes for biological studies.

Medicine: Utilized in the development of pharmaceutical intermediates and potential drug candidates.

Industry: Applied in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate primarily involves its reactivity as an azide compound. The azide group can participate in cycloaddition reactions, forming stable triazole rings, which are important in various biological and chemical processes . The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and piperidine groups .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: Azidomethyl Substituent Variation

tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate (CAS: 162167-94-4) Structural Difference: The azidomethyl group is located at position 3 of the piperidine ring instead of position 4. For example, steric hindrance near the azide group may influence reaction kinetics or regioselectivity .

Impact: The presence of chlorine (if confirmed) introduces polarity and may modify solubility or toxicity profiles compared to the target compound .

Functional Group Analogs: Azide vs. Amine/Pyridine

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS: 1707580-61-7) Structural Differences:

- Replaces the azidomethyl group with an amino (-NH₂) group and a pyridin-3-yl substituent at position 4.

- Molecular formula: C₁₅H₂₃N₃O₂ (MW: 277.36) .

- Functional Impact :

- The amino group enhances nucleophilicity, enabling amide bond formation or Schiff base reactions.

- The pyridine ring introduces aromaticity, facilitating π-π interactions or coordination with metal catalysts .

Data Table: Comparative Analysis of Key Compounds

*Molecular weight for this compound is estimated based on structural analogs.

Biologische Aktivität

tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 258.30 g/mol

- CAS Number : Not specified in the search results.

The compound features a piperidine ring, a tert-butyl group, and an azidomethyl substituent, which contributes to its reactivity and potential applications in drug development. The azide group is particularly notable for its ability to participate in click chemistry reactions, facilitating the conjugation with other biomolecules.

The biological activity of this compound is attributed to several key mechanisms:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in various metabolic pathways.

- Receptor Interaction : It can bind to receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Preliminary studies suggest effectiveness against certain bacterial strains. The compound was screened against a panel of Gram-positive and Gram-negative bacteria, revealing selective activity against specific strains, which could be further optimized for drug development .

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. It has been evaluated for its ability to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory processes. A study demonstrated that it could significantly reduce IL-1β release and pyroptotic cell death in THP-1 cells (a human monocytic cell line) .

NLRP3 Inflammasome Inhibition

A detailed study evaluated several derivatives of piperidine compounds for their ability to inhibit NLRP3-dependent pyroptosis. The results indicated varying degrees of inhibition among compounds with structural similarities (Table 1).

| Compound | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |

|---|---|---|

| Compound A | 24.9 ± 6.3 | 19.4 ± 0.4 |

| Compound B | 29.1 ± 4.8 (at 50 µM) | Not reported |

| This compound | TBD | TBD |

Antimicrobial Screening

The compound was subjected to antimicrobial screening against various bacterial strains. Specific data on its effectiveness against particular pathogens were noted, indicating its potential as an antimicrobial agent .

Case Studies

In vivo studies using scopolamine-induced models have indicated that compounds with similar structures can reduce cognitive deficits associated with Alzheimer's disease. This suggests that this compound may also have neuroprotective properties worth exploring .

Discussion

The biological activity of this compound shows promise in multiple therapeutic areas, particularly in antimicrobial and anti-inflammatory applications. Its unique chemical structure allows for significant versatility in drug design through modifications and conjugations.

Q & A

Q. What are the key synthetic steps for preparing tert-butyl 4-(azidomethyl)piperidine-1-carboxylate?

The synthesis typically involves:

- Piperidine functionalization : Introduction of the azidomethyl group via nucleophilic substitution (e.g., replacing a halide with sodium azide (NaN₃) under polar aprotic solvents like DMF) .

- Protection of the amine : The tert-butoxycarbonyl (Boc) group is added using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is commonly employed to isolate the product .

Q. Which spectroscopic methods confirm the structure and purity of this compound?

- NMR spectroscopy : ¹H NMR identifies protons on the piperidine ring (δ 1.2–3.5 ppm) and tert-butyl group (δ 1.4 ppm, singlet). ¹³C NMR confirms the carbamate carbonyl (δ ~155 ppm) .

- Mass spectrometry (MS) : ESI-MS or HRMS validates the molecular ion peak (m/z ~240.2 for [M+H]⁺) .

- HPLC : Purity assessment (>95%) using a C18 column and UV detection .

Q. What safety precautions are required when handling this compound?

- Azide hazards : Avoid friction, heat, or shock due to potential explosivity. Use blast shields and small-scale reactions .

- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection. Work in a fume hood to prevent inhalation .

- Storage : Keep in a cool, dry place, away from light and incompatible reagents (e.g., strong acids) .

Advanced Research Questions

Q. How can the substitution reaction introducing the azidomethyl group be optimized?

| Parameter | Optimization Strategy | Impact |

|---|---|---|

| Solvent | Use DMF or DMSO for polar transition state stabilization | Enhances SN2 reactivity |

| Temperature | Maintain 50–60°C to balance reaction rate vs. azide decomposition | Minimizes side products |

| Stoichiometry | Use 1.2–1.5 equivalents of NaN₃ to ensure complete substitution | Improves yield |

| Monitoring | TLC (Rf ~0.4 in 3:1 hexane/EtOAc) or in-situ IR for azide peak (~2100 cm⁻¹) | Reduces over-reaction |

Q. How does the azidomethyl group enable click chemistry applications?

The azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) , forming stable triazole linkages. Key considerations:

- Reaction conditions : CuSO₄·5H₂O (catalyst), sodium ascorbate (reductant), and a water/tert-butanol solvent system .

- Applications : Bioconjugation (e.g., attaching fluorophores to piperidine-based drug candidates) .

- Limitations : Ensure the Boc group is stable under reaction conditions (pH 7–8, room temperature) .

Q. How to resolve contradictions in reported yields across synthesis protocols?

- Root-cause analysis : Compare variables like reagent purity (e.g., NaN₃ moisture content), reaction scale (micro vs. bulk), and workup methods (e.g., aqueous extraction efficiency) .

- Case study : A 2025 study found that sonication during the substitution step increased yields from 65% to 82% by enhancing mixing .

- Reproducibility : Standardize protocols using controlled anhydrous conditions and inert atmospheres .

Q. What computational methods predict the compound’s reactivity in drug discovery?

- Density functional theory (DFT) : Models the azide’s nucleophilicity and Boc group stability .

- Molecular docking : Screens for binding affinity with target proteins (e.g., kinases) using software like AutoDock Vina .

- ADMET prediction : Tools like SwissADME estimate solubility (LogP ~2.1) and metabolic stability .

Data Contradiction Analysis

Q. Why do NMR spectra of similar piperidine derivatives show variability in azide proton signals?

- Solvent effects : Deuterated chloroform (CDCl₃) vs. DMSO-d₆ shifts proton peaks due to hydrogen bonding .

- Conformational dynamics : Chair vs. boat configurations of the piperidine ring alter coupling constants (e.g., J = 3–5 Hz for axial-equatorial protons) .

- Impurity interference : Residual solvents (e.g., DMF) may obscure signals at δ 2.7–3.0 ppm .

Q. How to validate conflicting reports on the compound’s stability under acidic conditions?

- Controlled degradation study : Expose the compound to HCl (0.1–1 M) and monitor via HPLC.

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.